4-Amino-4-phenylcyclohexan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-amino-4-phenylcyclohexan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c13-12(8-6-11(14)7-9-12)10-4-2-1-3-5-10/h1-5,11,14H,6-9,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMPHJJHZNSQKLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1O)(C2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70738181 | |
| Record name | 4-Amino-4-phenylcyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70738181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95261-38-4 | |
| Record name | 4-Amino-4-phenylcyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70738181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Amino 4 Phenylcyclohexan 1 Ol and Its Stereoisomers
Retrosynthetic Analysis Approaches for the 4-Amino-4-phenylcyclohexan-1-ol Scaffold
Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules. For the this compound scaffold, a primary disconnection can be made at the carbon-nitrogen bond, suggesting a precursor such as a 4-phenyl-4-aminocyclohexanone. This ketone could, in turn, be derived from a double Michael addition of an acrylate (B77674) to an arylacetonitrile, followed by cyclization and decarboxylation. nih.gov Another key disconnection involves the carbon-hydroxyl bond, pointing to the reduction of a corresponding ketone as a final step. This ketone, 4-amino-4-phenylcyclohexanone, is a crucial intermediate in several synthetic approaches. nih.gov
Further retrosynthetic thinking could involve the formation of the cyclohexane (B81311) ring itself. A Diels-Alder cycloaddition reaction between a suitable diene and a dienophile containing the necessary functionalities could be a plausible strategy. For instance, the reaction of Danishefsky's diene with methyl 2-acetamidoacrylate can provide a cycloadduct that, through selective functional group transformations, leads to a related scaffold, 1-amino-4-hydroxycyclohexane-1-carboxylic acid. researchgate.netrsc.org This highlights the potential for cycloaddition strategies in constructing the core ring system with control over stereochemistry.
Conventional Synthetic Routes to this compound
Conventional methods for synthesizing this compound and its analogs often involve multi-step sequences starting from readily available materials. These routes typically focus on the sequential installation of the amino and hydroxyl functional groups onto a pre-existing cyclohexane ring.
Reduction of Ketone Precursors to this compound
A common and direct method for the synthesis of this compound involves the reduction of a ketone precursor, specifically 4-amino-4-phenylcyclohexanone. This ketone can be prepared through various methods, including a multi-step sequence starting from the double Michael reaction of an acrylate on an arylacetonitrile. nih.gov Once the ketone is obtained, it can be reduced to the corresponding alcohol. The choice of reducing agent can influence the stereochemical outcome of the reaction, yielding either the cis or trans isomer of the final product.
For a related compound, 4-aminocyclohexanol, the reduction of 1,4-cyclohexanedione (B43130) using keto reductases (KREDs) has been explored. researchgate.net This enzymatic approach offers a green alternative to traditional chemical reductants and can provide high stereoselectivity. researchgate.net
Hydrolysis of Ester Derivatives in this compound Synthesis
The hydrolysis of ester derivatives is another key step in some synthetic routes to related aminocyclohexanol structures. For example, in the synthesis of trans-4-aminocyclohexanol (B47343) from para-acetamidophenol, an initial hydrogenation step is followed by saponification (hydrolysis) in an alkaline medium. google.com Similarly, enzymatic hydrolysis is employed in the synthesis of trans-4-amino-cyclohexanecarboxylic acid esters, where a diester is selectively hydrolyzed to a mono-acid-mono-ester. google.com This highlights the utility of hydrolysis reactions, both chemical and enzymatic, in unmasking or modifying functional groups during the synthesis.
Multi-step Total Synthesis Strategies for this compound
The total synthesis of this compound and its analogs often involves a sequence of reactions to build the molecule from simpler starting materials. One reported synthesis of 4-amino-4-arylcyclohexanones starts with a double Michael reaction of an acrylate on an arylacetonitrile. nih.gov This is followed by cyclization, decarboxylation, ketalization, and saponification to yield a geminally substituted acid. A Curtius rearrangement, using diphenylphosphoryl azide, converts the acid to an isocyanate, which can then be transformed into the target 4-amino-4-arylcyclohexanone. nih.gov This ketone can subsequently be reduced to the desired this compound.
Another strategy involves the hydrogenation of para-acetamidophenol to produce a mixture of trans- and cis-4-aminocyclohexanol. google.com The desired trans isomer can then be separated by crystallization. google.com While not directly yielding the phenyl-substituted target, this demonstrates a common multi-step approach to the aminocyclohexanol core.
Enantioselective and Diastereoselective Synthesis of this compound
Controlling the stereochemistry of the two stereocenters in this compound is crucial for its potential applications. Enantioselective and diastereoselective synthetic methods aim to produce specific stereoisomers in high purity.
Strategies for Stereocontrol in Cyclohexanol (B46403) Formation
Achieving stereocontrol in the formation of the cyclohexanol ring and its substituents is a key challenge. One strategy involves the use of stereoselective reducing agents for the ketone precursor. The choice of hydride source and reaction conditions can significantly influence the facial selectivity of the reduction, leading to a predominance of either the cis or trans alcohol.
Enzymatic reactions offer a powerful tool for stereocontrol. For instance, the combination of a keto reductase (KRED) and an amine transaminase (ATA) has been used for the stereoselective preparation of cis- and trans-4-aminocyclohexanol from 1,4-cyclohexanedione. researchgate.net The selectivity of the enzymes dictates the stereochemical outcome, allowing for the targeted synthesis of a specific isomer. researchgate.net While this has been demonstrated for the non-phenylated analog, the principle could potentially be applied to the synthesis of this compound stereoisomers.
Another approach to stereocontrol is through cycloaddition reactions where the stereochemistry of the starting materials dictates the stereochemistry of the product. The Diels-Alder reaction, for example, is known for its high degree of stereospecificity. By using chiral auxiliaries or catalysts, it is possible to achieve enantioselective cycloadditions, thereby setting the stereocenters of the cyclohexane ring early in the synthetic sequence. researchgate.netrsc.org
Asymmetric Induction in the Introduction of Amino and Phenyl Moieties
The stereoselective introduction of the amino and phenyl groups onto the cyclohexyl ring is a key challenge in the synthesis of this compound. Various strategies have been developed to achieve asymmetric induction, ensuring the formation of specific stereoisomers.
One approach involves the use of chiral auxiliaries or catalysts in reactions such as the Mannich reaction. For instance, a highly stereoselective one-pot intramolecular Mannich reaction has been developed for the synthesis of related 4-aminoisochromanones. This reaction, catalyzed by a tetrazole-substituted proline derivative, utilizes 2-oxopropyl-2-formylbenzoates and anilines to produce products with excellent cis-stereoselectivity and high enantiomeric excess. organic-chemistry.org The mechanism proceeds through the formation of an imine, followed by a cis-selective Mannich reaction, highlighting the power of organocatalysis in controlling stereochemistry. organic-chemistry.org
Another strategy is the asymmetric hydrogenation of prochiral precursors. The use of chiral rhodium and chiral phosphorus ligands in the hydrogenation of α,β-disubstituted nitroalkenes has been shown to produce chiral amines with high enantioselectivity. nih.gov Similarly, Sharpless asymmetric dihydroxylation of olefins provides a pathway to chiral diols, which can be further functionalized to introduce the amino group. nih.gov
Furthermore, photoredox-mediated C–O bond activation of aliphatic alcohols has emerged as a powerful tool for the asymmetric synthesis of unnatural α-amino acids. rsc.org This method uses a chiral glyoxylate-derived N-sulfinyl imine as a radical acceptor, enabling the formation of a range of functionalized amino acids in a redox-neutral process. rsc.org
The development of these asymmetric methods provides access to specific stereoisomers of this compound and its derivatives, which are crucial for investigating their structure-activity relationships.
Isolation and Characterization of Stereoisomers of this compound
The synthesis of this compound often results in a mixture of stereoisomers, namely cis and trans diastereomers, each of which can exist as a pair of enantiomers. The separation and characterization of these individual isomers are essential for understanding their distinct properties.
Isolation Techniques:
Chromatographic methods are paramount for the separation of stereoisomers. High-performance liquid chromatography (HPLC) using polysaccharide-based chiral stationary phases, such as Chiralcel® OD-H and Chiralcel® OJ, has been successfully employed for the separation of diastereomers of related 4-aminoflavane derivatives. researchgate.net The efficiency of separation is influenced by the nature and concentration of alcohol modifiers in the mobile phase. researchgate.net
For the separation of trans- and cis-4-aminocyclohexanol, a process involving fractional crystallization from an aqueous solution has been patented. By adjusting the freezing point of the solution and the ratio of the isomers, the trans isomer can be selectively precipitated upon cooling. google.comgoogle.com
Characterization Techniques:
Once isolated, the structural elucidation and stereochemical assignment of the isomers are carried out using various spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for determining the relative stereochemistry (cis or trans) of the substituents on the cyclohexane ring. The coupling constants and chemical shifts of the protons and carbons are sensitive to their spatial arrangement. nih.govnih.govresearchgate.net
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the absolute and relative stereochemistry of the isomers. This technique reveals the precise three-dimensional arrangement of atoms in the crystal lattice, confirming bond lengths and angles. researchgate.net
Mass Spectrometry (MS): GC-MS is used to determine the molecular weight and fragmentation pattern of the isomers, confirming their chemical identity. nih.govnih.gov
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as the hydroxyl (O-H) and amino (N-H) groups. nih.gov
The combination of these isolation and characterization techniques allows for the unambiguous identification and stereochemical assignment of the different stereoisomers of this compound.
Development of Novel and Green Synthetic Approaches for this compound
The development of sustainable and environmentally friendly synthetic methods is a major focus in modern chemistry. For the synthesis of this compound, several novel and green approaches are being explored.
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally benign alternative to traditional chemical methods. nih.govspringernature.com
Stereoselective Amination: Transaminases (TAs) are a class of enzymes that catalyze the transfer of an amino group from an amine donor to a ketone substrate. nih.gov By selecting appropriate stereocomplementary amine transaminases, both cis- and trans-4-aminocyclohexanol can be synthesized with good to excellent diastereomeric ratios from 4-hydroxycyclohexanone. d-nb.inforesearchgate.net This approach is part of a one-pot cascade reaction starting from 1,4-cyclohexanedione, which can be derived from bio-based succinic acid. d-nb.inforesearchgate.net Engineered amine dehydrogenases (AmDHs) have also been developed for the reductive amination of α-hydroxy ketones to produce chiral vicinal amino alcohols with high conversion and enantiomeric excess. researchgate.net
Stereoselective Hydroxylation and Resolution: Lipases are another important class of enzymes used in biocatalysis. They can be employed for the kinetic resolution of racemic alcohols through enantioselective acylation or hydrolysis. polimi.itnih.govmdpi.comresearchgate.net For example, lipase-catalyzed acylation of a racemic alcohol precursor of ivabradine, a structurally related compound, achieved a high enantiomeric ratio. polimi.it This enzymatic resolution provides access to enantiomerically enriched intermediates that can be converted to the desired chiral amine. polimi.it
The use of biocatalysts in multi-enzyme cascades allows for the synthesis of complex molecules like this compound in a one-pot, atom-economical manner, minimizing waste and environmental impact. nih.gov
Metal-catalyzed reductive amination is a powerful and versatile method for the synthesis of primary amines from carbonyl compounds. springernature.com This one-pot reaction involves the condensation of a ketone with ammonia (B1221849) to form an imine, which is then hydrogenated in the presence of a metal catalyst. researchgate.net
Various transition metals, including palladium, platinum, iridium, ruthenium, and rhodium, have been shown to be effective catalysts for reductive amination. encyclopedia.pub Ruthenium complexes, in particular, have gained significant attention. For example, the simple and commercially available complex RuCl2(PPh3)3 has been demonstrated to be a highly efficient and selective pre-catalyst for the reductive amination of a wide range of ketones and aldehydes, producing primary amines in good to excellent yields. springernature.comresearchgate.net In situ NMR studies have provided insights into the formation of ruthenium-hydride species as the active catalytic species in this reaction. springernature.com
The development of earth-abundant metal catalysts, such as those based on iron, is also an active area of research to further enhance the sustainability of these processes. encyclopedia.pub
Green chemistry principles are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. mdpi.com
Key green chemistry approaches applicable to the synthesis of this compound include:
Use of Renewable Feedstocks: Starting from bio-based materials like succinic acid to produce precursors such as 1,4-cyclohexanedione is a key strategy for a more sustainable synthesis. d-nb.inforesearchgate.net
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, such as one-pot cascade reactions, improves atom economy. rsc.org
Use of Safer Solvents and Reagents: Employing water as a solvent in biocatalytic reactions and replacing hazardous reagents with greener alternatives are crucial aspects. mdpi.com
Energy Efficiency: Utilizing methods like microwave-assisted synthesis can reduce reaction times and energy consumption. mdpi.com
Catalysis: The use of catalysts, both biocatalysts and metal catalysts, is inherently green as they are used in small amounts and can often be recycled and reused, reducing waste generation. springernature.commdpi.com
By embracing these principles, the synthesis of this compound can be made more sustainable and environmentally responsible.
Catalyst Design and Optimization in this compound Synthesis
The design and optimization of catalysts are central to achieving efficient and selective synthesis of this compound.
Metal Catalyst Design:
For metal-mediated reductive amination, the choice of metal and ligands plays a crucial role in catalyst activity and selectivity. While sophisticated and often expensive homogeneous catalysts are commonly used, research has shown that simple and commercially available ruthenium complexes like RuCl2(PPh3)3 can be highly effective. springernature.com The optimization of reaction conditions, such as temperature, pressure of ammonia and hydrogen, and solvent, is critical for achieving high yields and selectivity. researchgate.net The development of catalysts based on more abundant and less toxic metals like iron is a key area of ongoing research. encyclopedia.pub
Biocatalyst Design and Engineering:
In biocatalysis, catalyst design involves selecting or engineering enzymes with the desired activity and stereoselectivity. For instance, in the synthesis of 4-aminocyclohexanol, screening a library of keto reductases (KREDs) and amine transaminases (ATAs) is necessary to identify enzymes with the required regio- and stereoselectivity to avoid the formation of byproducts. d-nb.info
Furthermore, enzyme engineering techniques, such as directed evolution and rational design, can be used to improve the performance of biocatalysts. For example, transaminases can be engineered to enhance their stability, substrate scope, and enantioselectivity for the synthesis of specific chiral amines. nih.govnih.gov The immobilization of enzymes on solid supports can also improve their stability and reusability, making the process more economically viable. nih.gov
Computational modeling and machine learning are increasingly being used to guide the design and engineering of both metal catalysts and biocatalysts, accelerating the development of more efficient and selective synthetic routes. springernature.com
Chemical Reactivity and Mechanistic Pathways of 4 Amino 4 Phenylcyclohexan 1 Ol
Reactivity Profile of the Amino Group in 4-Amino-4-phenylcyclohexan-1-ol
The primary amine functionality is a key center of reactivity in this compound, characterized by the lone pair of electrons on the nitrogen atom, which imparts both nucleophilic and basic properties.
Nucleophilic Reactions of the Amine Functionality
The nitrogen atom's lone pair makes the amino group a potent nucleophile, enabling it to attack a variety of electron-deficient centers. This reactivity is fundamental to many of its transformations. The nucleophilicity, however, can be modulated by the reaction conditions; in acidic media, the amino group is protonated to form an ammonium (B1175870) salt, which suppresses its nucleophilic character. beilstein-journals.orgnih.gov This principle is often exploited to achieve chemoselective reactions at the molecule's hydroxyl group. The nucleophilic strength of primary amines allows them to participate in substitution reactions, such as the well-documented nucleophilic aromatic substitution (SNAr) reactions where amines displace leaving groups on activated aromatic rings. mdpi.comnih.gov They can also engage in Michael additions, attacking the β-carbon of α,β-unsaturated carbonyl compounds. nih.gov
Amine Derivatization Reactions (e.g., acylation, alkylation)
Derivatization of the amino group is a common strategy to modify the molecule's properties or to prepare it for further synthetic steps.
Acylation: The amino group readily reacts with acylating agents like acyl chlorides or carboxylic anhydrides to form stable amide derivatives. This reaction is typically robust and high-yielding.
Alkylation: N-alkylation can be achieved through several methods. Direct reaction with alkyl halides is possible, but often suffers from a lack of selectivity, leading to mixtures of mono- and di-alkylated products, and potentially even quaternary ammonium salts. A more controlled approach is reductive amination, which involves the reaction of a precursor ketone with an amine. More modern, sustainable methods include the direct N-alkylation of unprotected amino acids and their derivatives using alcohols as the alkylating agent, often facilitated by ruthenium or iron catalysts. nih.gov
| Reaction Type | Reagent(s) | Product Type | General Conditions | Reference(s) |
| N-Acylation | Acyl Chloride, Carboxylic Anhydride | Amide | Base (e.g., pyridine (B92270), triethylamine) | pearson.com |
| N-Alkylation | Alkyl Halide | Secondary/Tertiary Amine | Base | nih.gov |
| Catalytic N-Alkylation | Alcohol, Ru or Fe catalyst | Secondary/Tertiary Amine | High temperature, inert atmosphere | nih.gov |
Transformations Involving the Hydroxyl Group of this compound
The secondary alcohol group is another versatile functional handle, capable of undergoing oxidation, esterification, and etherification.
Alcohol Oxidation Reactions
The secondary hydroxyl group can be oxidized to the corresponding ketone, 4-amino-4-phenylcyclohexanone. A variety of oxidizing agents can accomplish this transformation, ranging from classic chromium-based reagents to milder, more selective methods. From a green chemistry perspective, electrochemical oxidation using a mediator like the bromide ion (Br-) has been shown to be effective for oxidizing 1,2-diols and aminoalcohols. psu.edu Asymmetric oxidation using a chiral copper complex can be employed for the kinetic resolution of racemic aminoalcohols, affording optically active compounds. psu.edu
| Oxidation Approach | Reagent(s)/System | Product | Key Feature | Reference(s) |
| General Oxidation | PCC, Swern, DMP | Ketone (4-amino-4-phenylcyclohexanone) | Standard laboratory methods | biosynth.com |
| Electrochemical Oxidation | -[e], Et4NBr (mediator) | Ketone (4-amino-4-phenylcyclohexanone) | Avoids stoichiometric chemical oxidants | psu.edu |
| Asymmetric Oxidation | Cu(OTf)₂, (R,R)-Ph-BOX, NBS | Optically Active Ketoalcohol | Kinetic resolution of racemates | psu.edu |
Ether and Ester Formation
Ether Formation: The hydroxyl group can be converted into an ether, most commonly via a Williamson-type synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride or potassium tert-butoxide, to form the more nucleophilic alkoxide. google.com The resulting alkoxide then displaces a halide from an alkyl halide to form the ether linkage. The presence of the amino group requires careful selection of the base to avoid competitive deprotonation or side reactions.
Ester Formation: Esterification is typically achieved by reacting the alcohol with a carboxylic acid or a more reactive derivative like an acyl chloride or anhydride. When reacting with an unprotected amino alcohol, achieving selectivity is crucial. Under acidic conditions (Fischer esterification), the amino group is protonated and rendered non-nucleophilic, allowing the hydroxyl group to react selectively with the carboxylic acid to form an O-acyl derivative. beilstein-journals.orgnih.govpearson.com This chemoselective O-acylation is an expedient and scalable method for producing side-chain esters from hydroxyamino acids and related amino alcohols. beilstein-journals.orgnih.gov
| Reaction Type | Reagent(s) | Product Type | General Conditions | Reference(s) |
| Etherification | 1. Strong Base (e.g., NaH, KOtBu) 2. Alkyl Halide | Ether | Anhydrous solvent (e.g., THF) | google.com |
| Esterification (Acid-Catalyzed) | Carboxylic Acid, H⁺ catalyst | Ester | Heating, removal of water | pearson.com |
| Chemoselective O-Acylation | Acyl Halide, Anhydride | Ester | Acidic medium (e.g., CF₃CO₂H) | beilstein-journals.orgnih.gov |
Reactions Involving the Cyclohexane (B81311) Ring System of this compound
While the primary reactivity of the molecule resides in its functional groups, the cyclohexane and phenyl rings can also participate in transformations, typically under more forcing conditions.
Arene Hydrogenation: The phenyl group can be reduced to a cyclohexyl group through catalytic hydrogenation. This reaction generally requires high pressures of hydrogen gas and active catalysts, such as rhodium on carbon or ruthenium, often at elevated temperatures. google.com This would convert this compound into 4-amino-4-cyclohexylcyclohexan-1-ol.
Reactivity via Oxidation: The reactivity of the cyclohexane ring itself can be unmasked following the oxidation of the hydroxyl group. Once the ketone (4-amino-4-phenylcyclohexanone) is formed, the α-protons on the cyclohexane ring become acidic. This allows the ketone to undergo base- or acid-catalyzed reactions at these positions, such as aldol (B89426) condensations with aldehydes or ketones, as has been demonstrated with the related precursor, 4-phenylcyclohexanone. rjpbcs.com
Ring Expansion and Contraction Reactions
While specific studies on ring expansion and contraction of this compound are not extensively documented, the principles of related reactions, such as the Tiffeneau-Demjanov rearrangement, provide a strong basis for predicting its behavior. wikipedia.orgnumberanalytics.com This rearrangement involves the reaction of a 1-aminomethyl-cycloalkanol with nitrous acid to induce a ring expansion, forming a larger cycloketone. wikipedia.org Although this compound is not a 1-aminomethyl-cycloalkanol, a related Demjanov-type rearrangement can be envisioned following the diazotization of the amino group.
The reaction of this compound with nitrous acid would first lead to the formation of a diazonium salt. The subsequent loss of nitrogen gas would generate a secondary carbocation at C-4 of the cyclohexane ring. This carbocation can then undergo rearrangement through a 1,2-alkyl shift. Depending on which bond migrates, either a ring contraction or a ring expansion could potentially occur, though ring contraction is generally more favored in such systems.
Plausible Ring Contraction Pathway:
A 1,2-shift of the C3-C4 bond to the carbocation at C4 would lead to the formation of a five-membered ring, specifically a (4-hydroxy-4-phenylcyclopentyl)methyl cation, which would likely rearrange further or be trapped by a nucleophile. A more likely scenario for a significant structural change is a pinacol-type rearrangement, where the stereochemistry of the starting material plays a crucial role. stackexchange.com
| Reactant | Reagent | Potential Reaction Type | Predicted Major Product(s) |
| This compound | Nitrous Acid (HNO₂) | Diazotization followed by rearrangement | Phenyl-substituted cyclopentyl methanal derivatives |
It is important to note that the yields and specific products of such rearrangements are highly dependent on the reaction conditions and the stereoisomer of the starting material. wikipedia.org
Stereospecific Reactions of the Cyclohexane Core
The stereochemistry of the cyclohexane core in this compound, specifically the relative orientation of the amino, hydroxyl, and phenyl groups, dictates the stereochemical outcome of its reactions. A stereospecific reaction is one where stereochemically different starting materials yield stereochemically distinct products. inflibnet.ac.in
For instance, in reactions involving the hydroxyl group, such as esterification or etherification, the stereochemical integrity at the carbinol carbon (C-1) is typically retained. However, reactions proceeding through an SN1 mechanism at this center would lead to a mixture of stereoisomers.
Elimination reactions, such as the dehydration of the alcohol, are highly dependent on the stereochemical arrangement of the leaving group (the protonated hydroxyl group) and the proton being removed. For an E2 elimination to occur, an anti-periplanar arrangement between the departing proton and the leaving group is required. youtube.com The conformational flexibility of the cyclohexane ring will influence which protons are available for abstraction and thus determine the regioselectivity and stereoselectivity of the resulting alkene.
The stereospecificity of reactions is a critical consideration in the synthesis of complex molecules where precise control of the three-dimensional structure is essential. researchgate.net
Phenyl Group Transformations
The phenyl group of this compound is susceptible to electrophilic aromatic substitution, a fundamental reaction class for aromatic compounds. wikipedia.org
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (SEAr) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org Common examples of SEAr reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com
The rate and regioselectivity of these reactions are governed by the nature of the substituent already attached to the benzene (B151609) ring. unizin.org In the case of this compound, the substituent is a 4-amino-1-hydroxycyclohexyl group. The electronic properties of this substituent will determine where the incoming electrophile will attack the phenyl ring.
The hydroxyl and amino groups on the cyclohexane ring are electron-donating groups. This electron-donating character is transmitted through the sigma bonds of the cyclohexane framework to the phenyl ring, albeit with an attenuated effect compared to directly attached activating groups. Alkyl groups are generally considered weakly activating and ortho-, para-directing. organicchemistrytutor.com Therefore, the 4-amino-1-hydroxycyclohexyl group is expected to be an activating group, directing incoming electrophiles to the ortho and para positions of the phenyl ring.
| Reaction Type | Reagents | Expected Major Products |
| Nitration | HNO₃, H₂SO₄ | 2-Nitro-4-(4-amino-1-hydroxycyclohexyl)phenol and 4-Nitro-4-(4-amino-1-hydroxycyclohexyl)phenol |
| Bromination | Br₂, FeBr₃ | 2-Bromo-4-(4-amino-1-hydroxycyclohexyl)phenol and 4-Bromo-4-(4-amino-1-hydroxycyclohexyl)phenol |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2-Acyl-4-(4-amino-1-hydroxycyclohexyl)phenol and 4-Acyl-4-(4-amino-1-hydroxycyclohexyl)phenol |
The para product is often favored due to reduced steric hindrance compared to the ortho positions. organicchemistrytutor.com
Functionalization of the Aromatic Ring
Beyond standard electrophilic aromatic substitution, the phenyl ring can be functionalized through various other methods. For instance, palladium-catalyzed cross-coupling reactions could be employed to form new carbon-carbon or carbon-heteroatom bonds, provided a suitable leaving group (like a halide) is first installed on the aromatic ring via electrophilic substitution.
Recent advancements in C-H activation could potentially allow for direct functionalization of the phenyl ring without prior installation of a directing group, although this would likely require specific catalytic systems. acs.org
Detailed Mechanistic Investigations of Key Reactions of this compound
Mechanism of Electrophilic Aromatic Substitution (Nitration Example):
Generation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). youtube.comlibretexts.org
Formation of the Sigma Complex (Arenium Ion): The π electrons of the phenyl ring attack the nitronium ion, forming a resonance-stabilized carbocation known as a sigma complex or arenium ion. byjus.com The positive charge is delocalized over the ortho and para positions relative to the point of attack. The stability of this intermediate is enhanced by the electron-donating nature of the cyclohexyl substituent.
Removal of a Proton: A weak base, such as water or the bisulfate ion, removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring and yielding the nitrated product. byjus.com
Mechanism of a Potential Tiffeneau-Demjanov-type Rearrangement:
Diazotization: The primary amino group reacts with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt.
Formation of a Carbocation: The diazonium group is an excellent leaving group, and its departure as nitrogen gas (N₂) results in the formation of a secondary carbocation at C-4 of the cyclohexane ring.
Rearrangement: The carbocation undergoes a 1,2-shift. The migration of an adjacent carbon-carbon bond would lead to a ring-contracted product. The stereoelectronic requirements for this migration are critical, with the migrating bond needing to be anti-periplanar to the departing leaving group. stackexchange.com This stereochemical constraint means that different stereoisomers of the starting material can lead to different products.
The study of these and other reactions of this compound and its derivatives is crucial for understanding its potential applications in medicinal chemistry and materials science.
Advanced Spectroscopic and Crystallographic Elucidation of 4 Amino 4 Phenylcyclohexan 1 Ol Structure
High-Resolution NMR Spectroscopy for Conformational and Configurational Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the structure of 4-Amino-4-phenylcyclohexan-1-ol in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.
Elucidation of Cis/Trans Isomerism via NMR Chemical Shifts
The relative orientation of the amino and hydroxyl groups on the cyclohexane (B81311) ring (cis or trans) can be determined by analyzing the chemical shifts of the protons and carbons in the cyclohexane ring. In a chair conformation, substituents can be either axial or equatorial. The chemical shifts of the protons and carbons are sensitive to their orientation.
For the trans isomer of this compound, the bulkier phenyl and amino groups at C4 would preferentially occupy the equatorial position to minimize steric strain. Consequently, the hydroxyl group at C1 would also be in an equatorial position. In the cis isomer, one of the substituents at C1 or C4 would be forced into an axial position.
The proton attached to the carbon bearing the hydroxyl group (H-1) is a key indicator. An axial proton typically resonates at a higher field (lower ppm) compared to an equatorial proton due to the anisotropic shielding effect of the C-C single bonds in the ring. Conversely, an equatorial proton is deshielded and appears at a lower field (higher ppm).
While specific high-resolution NMR data for this compound is not extensively published, data from analogous compounds like trans-4-aminocyclohexanol (B47343) can provide expected chemical shift ranges. chemicalbook.com For instance, in the ¹H NMR spectrum of trans-4-aminocyclohexanol, the proton at C1 (adjacent to the hydroxyl group) appears at approximately 3.55 ppm, while the proton at C4 (adjacent to the amino group) is observed around 2.67 ppm. chemicalbook.com The protons on the cyclohexane ring appear as complex multiplets between 1.15 and 1.92 ppm. chemicalbook.com
Table 1: Predicted ¹H NMR Chemical Shifts for this compound Isomers
| Proton | Predicted Chemical Shift (ppm) - trans Isomer (Equatorial OH, NH₂) | Predicted Chemical Shift (ppm) - cis Isomer (Axial OH, Equatorial NH₂) |
|---|---|---|
| H-1 | ~3.6 - 4.0 (multiplet) | ~3.2 - 3.5 (multiplet, broader) |
| Cyclohexyl H (axial) | ~1.2 - 1.6 | ~1.2 - 1.8 |
| Cyclohexyl H (equatorial) | ~1.8 - 2.2 | ~1.8 - 2.4 |
Note: These are predicted values based on established principles of NMR spectroscopy on substituted cyclohexanes.
¹³C NMR spectroscopy also aids in distinguishing isomers. Carbon atoms with axial substituents are generally shielded and appear at a higher field (lower ppm) compared to those with equatorial substituents.
Dynamic NMR Studies for Conformational Analysis
Dynamic NMR (DNMR) spectroscopy is employed to study the conformational dynamics of molecules, such as the chair-chair interconversion of the cyclohexane ring in this compound. At room temperature, this ring flip is rapid on the NMR timescale, resulting in averaged signals for the axial and equatorial protons.
By lowering the temperature, the rate of interconversion can be slowed down. At a sufficiently low temperature, known as the coalescence temperature, the single averaged peak for a given proton will broaden and then resolve into two distinct signals corresponding to the axial and equatorial conformers. The energy barrier (ΔG‡) for the ring flip can be calculated from the coalescence temperature and the frequency separation of the signals. This provides quantitative information about the conformational stability of the molecule. auremn.org.brresearchgate.net
X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid, providing precise measurements of bond lengths, bond angles, and the absolute configuration of chiral centers.
For this compound, X-ray diffraction analysis of a single crystal would unambiguously determine the cis or trans nature of the substituents and the preferred conformation in the solid state. Furthermore, for a chiral sample, anomalous dispersion methods can be used to determine the absolute configuration of the stereocenters (C1 and C4).
Table 2: Crystallographic Data for the Analogous Compound trans-4-Phenylcyclohexan-1-ol
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P 1 21/c 1 |
| a (Å) | 14.6389 |
| b (Å) | 5.30300 |
| c (Å) | 13.1361 |
| α (°) | 90 |
| β (°) | 106.9940 |
| γ (°) | 90 |
Data obtained from the Crystallography Open Database for trans-4-phenylcyclohexan-1-ol. nih.gov
Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Characterization of this compound
Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are sensitive to the stereochemistry of chiral molecules. This compound has two chiral centers (C1 and C4), making it a suitable candidate for chiroptical analysis.
CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum can provide information about the absolute configuration of the stereocenters. The phenyl group acts as a chromophore, and its interaction with the chiral centers of the cyclohexane ring will give rise to characteristic Cotton effects in the CD spectrum. The sign and magnitude of these Cotton effects can be correlated with the absolute configuration of the molecule, often through comparison with structurally related compounds or by using empirical rules like the Octant Rule for ketones, which can be adapted for other chromophores.
ORD spectroscopy measures the change in the angle of plane-polarized light as a function of wavelength. The shape of the ORD curve, particularly the sign of the Cotton effect, is also indicative of the absolute configuration.
Studies on other synthetic amino acids have demonstrated the utility of CD spectroscopy in confirming their stereochemistry and studying their interactions with other molecules. researchgate.net
Advanced Mass Spectrometry Techniques in Structural and Mechanistic Elucidation of this compound
Advanced mass spectrometry (MS) techniques, including high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), are invaluable for confirming the molecular weight and elucidating the fragmentation pathways of this compound.
HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecular ion, confirming the chemical formula C₁₂H₁₇NO.
Electron ionization (EI) mass spectrometry of this compound would be expected to produce a series of characteristic fragment ions. The fragmentation patterns are dictated by the functional groups present: the alcohol, the amine, and the phenyl-substituted cyclohexane ring. libretexts.org
Key expected fragmentation pathways include:
Loss of water (H₂O): Dehydration of the alcohol functional group would lead to a fragment ion at m/z [M-18]⁺.
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation for amines. libretexts.org This could result in the loss of a C₅H₁₀ radical.
Cleavage adjacent to the phenyl group: The phenyl group can stabilize a positive charge, leading to fragments containing the C₆H₅ moiety.
Loss of the amino group (NH₂): A fragment corresponding to [M-16]⁺ may be observed.
Loss of the phenyl group (C₆H₅): A fragment at [M-77]⁺ could be formed.
Table 3: Predicted Major Fragment Ions in the Mass Spectrum of this compound
| m/z Value | Identity of Fragment |
|---|---|
| 191 | [M]⁺ (Molecular Ion) |
| 173 | [M-H₂O]⁺ |
| 174 | [M-NH₃]⁺ |
| 114 | [M-C₆H₅]⁺ |
| 104 | [C₇H₈N]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Note: These are predicted fragmentation patterns based on the general principles of mass spectrometry for alcohols, amines, and aromatic compounds.
Tandem MS (MS/MS) experiments could be performed to isolate a specific fragment ion and induce further fragmentation, providing more detailed structural information and confirming the proposed fragmentation pathways.
Computational Chemistry and Theoretical Investigations of 4 Amino 4 Phenylcyclohexan 1 Ol
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are instrumental in elucidating the electronic landscape of 4-Amino-4-phenylcyclohexan-1-ol, offering a quantitative understanding of its stability, reactivity, and spectroscopic properties. These methods model the behavior of electrons within the molecule, providing a foundational understanding of its chemical nature.
Density Functional Theory (DFT) has emerged as a leading computational method for investigating the electronic structure of medium-sized organic molecules like this compound due to its favorable balance of accuracy and computational cost. DFT calculations can predict a variety of electronic properties, including molecular orbital energies, charge distributions, and reactivity indices.
In a typical DFT study of this compound, the geometry would first be optimized to find the lowest energy structure. From this optimized geometry, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
Furthermore, DFT can be used to compute the molecular electrostatic potential (MEP), which illustrates the charge distribution and is useful for predicting sites of electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms, indicating their nucleophilic character, and positive potential around the hydrogen atoms of the amino and hydroxyl groups.
Illustrative DFT-Calculated Properties for this compound
| Property | Value (Illustrative) | Significance |
| HOMO Energy | -5.8 eV | Indicates electron-donating capability (nucleophilicity) |
| LUMO Energy | 0.5 eV | Indicates electron-accepting capability (electrophilicity) |
| HOMO-LUMO Gap | 6.3 eV | Relates to chemical reactivity and kinetic stability |
| Dipole Moment | 2.1 D | Quantifies the overall polarity of the molecule |
Note: The values in this table are illustrative and based on typical results for similar organic molecules. Actual values would require specific DFT calculations for this compound.
Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate predictions of electronic properties. While computationally more demanding than DFT, ab initio methods are valuable for benchmarking and for systems where DFT may not be sufficiently accurate.
For this compound, ab initio calculations could be employed to obtain precise values for ionization potential, electron affinity, and electronic transition energies, which are important for understanding its behavior in mass spectrometry and its potential photochemical properties. These methods can also provide a more detailed description of electron correlation effects, which can be important for accurately modeling the molecule's interactions.
Conformational Analysis and Energy Landscapes of this compound Isomers
The flexible cyclohexane (B81311) ring in this compound can adopt several different conformations, each with a distinct energy and population at equilibrium. Conformational analysis is crucial for understanding the three-dimensional structure of the molecule and how this structure influences its physical and chemical properties.
The cyclohexane ring is well-known to exist predominantly in a chair conformation, which minimizes both angle strain and torsional strain. However, other higher-energy conformations such as the boat and twist-boat are also possible and lie on the pathway of ring interconversion. libretexts.orgcutm.ac.in
Chair Conformation: This is the most stable conformation for a cyclohexane ring. In this compound, the substituents (amino, phenyl, and hydroxyl groups) can occupy either axial or equatorial positions. The relative stability of the two possible chair conformers will depend on the steric and electronic interactions of these substituents. gmu.edu
Boat Conformation: The boat conformation is significantly less stable than the chair due to steric hindrance between the "flagpole" hydrogens (or in this case, substituents at the 1 and 4 positions) and torsional strain from eclipsed bonds. libretexts.orglibretexts.org
Twist-Boat Conformation: This conformation is intermediate in energy between the chair and the boat. It is more stable than the boat because it relieves some of the torsional and steric strain. libretexts.orgupenn.edu
A computational conformational search would involve systematically exploring the potential energy surface of this compound to identify all stable conformers and the transition states that connect them.
The relative stability of the different conformers of this compound is determined by a combination of steric and electronic effects.
Electronic Effects: Intramolecular hydrogen bonding can also play a role in stabilizing certain conformations. For instance, a hydrogen bond could potentially form between the amino and hydroxyl groups if their spatial orientation is favorable. Hyperconjugation, which involves the interaction of filled and empty orbitals, can also contribute to conformational preferences. researchgate.net
Illustrative Relative Energies of this compound Conformers
| Conformation | Substituent Positions (Illustrative) | Relative Energy (kcal/mol) |
| Chair 1 | Phenyl (eq), Amino (ax), Hydroxyl (ax) | 0.0 (most stable) |
| Chair 2 | Phenyl (ax), Amino (eq), Hydroxyl (eq) | 5.2 |
| Twist-Boat | - | 6.5 |
| Boat | - | 8.0 |
Note: The values in this table are illustrative and based on general principles of conformational analysis of substituted cyclohexanes. The actual energy differences would depend on the specific stereoisomer and would require detailed computational analysis.
Molecular Dynamics Simulations of this compound and its Interactions
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, offering insights into their dynamics, conformational flexibility, and interactions with their environment. In an MD simulation, the classical equations of motion are solved for all atoms in the system, generating a trajectory that describes how the positions and velocities of the atoms change over time.
For this compound, MD simulations could be used to:
Explore Conformational Space: By simulating the molecule over a period of time, one can observe transitions between different conformations and determine their relative populations. This can provide a more dynamic picture of the conformational landscape than static quantum chemical calculations.
Study Solvation Effects: MD simulations are particularly well-suited for studying how a molecule interacts with a solvent. By surrounding the this compound molecule with explicit solvent molecules (e.g., water), one can investigate the formation of hydrogen bonds and how the solvent influences the conformational equilibrium.
Investigate Intermolecular Interactions: MD simulations can also be used to model the interaction of this compound with other molecules, such as biological macromolecules or other small molecules. This could be useful in understanding its potential biological activity or its behavior in a condensed phase.
The force field used in the MD simulation is a critical component, as it defines the potential energy of the system as a function of the atomic coordinates. For a molecule like this compound, a well-parameterized force field that accurately describes the intramolecular and intermolecular interactions would be essential for obtaining meaningful results.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
The prediction of spectroscopic parameters for a molecule like this compound involves sophisticated computational methods to calculate its molecular structure and vibrational frequencies. These theoretical values are then compared with experimental data to validate the computational model and gain deeper insight into the molecule's properties.
Theoretical Methodology
A common and powerful approach for this type of investigation is Density Functional Theory (DFT). Specifically, the B3LYP method, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed. This method is used in conjunction with a basis set, such as 6-31G(d,p) or 6-311++G(d,p), which describes the atomic orbitals of the system.
The process typically involves:
Geometry Optimization: The first step is to calculate the most stable three-dimensional arrangement of the atoms in the molecule, known as the optimized molecular structure. This provides key information on bond lengths, bond angles, and dihedral angles.
Frequency Calculations: Once the geometry is optimized, vibrational frequency calculations are performed. These calculations predict the frequencies at which the molecule will absorb infrared (IR) and Raman radiation, corresponding to its various vibrational modes (e.g., stretching, bending, twisting).
Scaling: The calculated vibrational frequencies are often systematically higher than the experimental values due to approximations in the theoretical model and the fact that calculations are performed on a single molecule in a vacuum. To improve accuracy, these theoretical wavenumbers are typically multiplied by a scaling factor.
NMR Chemical Shift Prediction: Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can be used to predict ¹H and ¹³C NMR chemical shifts.
Comparison with Experimental Data
The predicted spectra are then compared with experimentally obtained spectra, such as those from Fourier Transform Infrared (FT-IR) and FT-Raman spectroscopy. For instance, in a study on the related compounds 4-phenylcyclohexan-1-one and 4-phenylcyclohexan-1-ol , researchers used the B3LYP/6-31G(d,p) method to calculate vibrational frequencies. The scaled theoretical wavenumbers showed excellent agreement with their experimental FT-IR and FT-Raman spectra, allowing for a complete and reliable assignment of the observed vibrational bands. A similar comparative approach would be essential to confirm the structural and vibrational characteristics of this compound.
A hypothetical comparison for a specific vibrational mode might look like the following:
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) (Scaled) | Experimental Wavenumber (cm⁻¹) |
|---|---|---|---|
| O-H Stretch | Alcohol | ~3400 | ~3350-3450 |
| N-H Stretch | Amine | ~3300-3350 | ~3250-3400 |
| C-H Stretch (Aromatic) | Phenyl Ring | ~3050 | ~3000-3100 |
| C-H Stretch (Aliphatic) | Cyclohexane Ring | ~2950 | ~2850-2960 |
Note: The data in this table is illustrative and based on typical vibrational frequencies for the functional groups, not on specific experimental or computational results for this compound.
Transition State Modeling and Reaction Mechanism Predictions for this compound Transformations
Computational chemistry is a vital tool for elucidating the mechanisms of chemical reactions, including those involving transformations of this compound. This involves modeling the entire reaction pathway, from reactants to products, and identifying the high-energy transition states that connect them.
Modeling Reaction Pathways
To predict a reaction mechanism, a Potential Energy Surface (PES) is calculated. The PES is a mathematical map that shows the energy of a chemical system as a function of its geometry. Key points on the PES include:
Minima: These represent stable structures, such as reactants, intermediates, and products.
Saddle Points: These are the highest energy points along the lowest energy path between two minima and correspond to transition states.
By mapping the PES, chemists can determine the most energetically favorable reaction path. For example, a theoretical study on the gas-phase reaction between phenyl and amino radicals demonstrated how different reaction channels could be evaluated. The study identified the most dominant channel by calculating the energies of various intermediates and transition states, revealing the path that was most favorable in terms of energy.
Identifying Transition States
A transition state is a specific molecular configuration that must be passed through for a reaction to occur. Computationally, a transition state is characterized by having exactly one imaginary vibrational frequency. This imaginary frequency corresponds to the motion of the atoms along the reaction coordinate, for example, the breaking of one bond and the formation of another.
For a hypothetical transformation of this compound, such as a dehydration or substitution reaction, computational modeling would involve:
Proposing a plausible reaction mechanism.
Calculating the structures and energies of the reactants, products, and any intermediates.
Searching for the transition state structure connecting these species.
Confirming the transition state by a frequency calculation to ensure the presence of a single imaginary frequency.
Derivatization and Functionalization Strategies for 4 Amino 4 Phenylcyclohexan 1 Ol
Synthesis of Amide, Imine, and Urea Derivatives of 4-Amino-4-phenylcyclohexan-1-ol
The primary amino group in this compound is a key site for derivatization, readily undergoing reactions to form amides, imines (Schiff bases), and ureas. These transformations are fundamental in medicinal chemistry and materials science for creating compounds with tailored biological activities and structural properties.
Amide Formation: The reaction of this compound with carboxylic acid derivatives, such as acid chlorides or acid anhydrides, is a standard method for amide synthesis. libretexts.orglibretexts.org The high reactivity of these acylating agents allows for the formation of the corresponding N-acylated product under mild conditions. Typically, the reaction is carried out in an aprotic solvent in the presence of a base to neutralize the hydrogen halide byproduct. Alternatively, coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can be employed for the direct reaction with carboxylic acids. youtube.com
Imine (Schiff Base) Formation: Imines are synthesized through the condensation reaction of the primary amine of this compound with an aldehyde or a ketone. lumenlearning.commasterorganicchemistry.com This reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate, which then dehydrates to form the C=N double bond of the imine. libretexts.org The reaction is often reversible and can be driven to completion by removing the water formed during the reaction, for instance, by azeotropic distillation. masterorganicchemistry.com
Urea Derivative Synthesis: Urea derivatives can be prepared by reacting this compound with isocyanates. nih.gov This reaction is generally straightforward and proceeds readily without the need for a catalyst. Another common method involves the reaction with carbamoylating agents such as N,N'-carbonyldiimidazole (CDI) or by reacting with phosgene (B1210022) or its safer equivalents like triphosgene (B27547), followed by the addition of the amine. nih.govgoogle.com A versatile two-step synthesis involves the reaction of the amine with 4-nitrophenyl-N-benzylcarbamate, followed by hydrogenolysis to yield the monosubstituted urea. bioorganic-chemistry.com
Table 1: Representative Conditions for Amide, Imine, and Urea Synthesis
| Derivative | Reagents | Solvent | Catalyst/Base | Temperature | Reference(s) |
| Amide | Acid Chloride | Dichloromethane | Triethylamine | Room Temp | libretexts.orglibretexts.org |
| Carboxylic Acid | Dichloromethane | EDC, DMAP | Room Temp | youtube.com | |
| Imine | Aldehyde/Ketone | Toluene | p-Toluenesulfonic acid | Reflux | lumenlearning.commasterorganicchemistry.com |
| Urea | Isocyanate | Tetrahydrofuran | None | Room Temp | nih.gov |
| Phenyl Carbamate | Dimethyl Sulfoxide | None | Room Temp | google.com | |
| 4-Nitrophenyl-N-benzylcarbamate | Dichloromethane | Triethylamine | Room Temp | bioorganic-chemistry.com |
Ether, Ester, and Carbonate Formation from the Hydroxyl Group
The hydroxyl group on the cyclohexyl ring of this compound provides another reactive handle for derivatization, enabling the formation of ethers, esters, and carbonates. These modifications can significantly impact the lipophilicity and steric bulk of the molecule.
Ether Formation (Etherification): The Williamson ether synthesis is a classic and versatile method for preparing ethers from alcohols. masterorganicchemistry.comlibretexts.orglibretexts.org This SN2 reaction involves the deprotonation of the hydroxyl group of this compound with a strong base, such as sodium hydride, to form an alkoxide. This alkoxide then acts as a nucleophile, attacking an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to form the corresponding ether. researchgate.netyoutube.com The choice of solvent is crucial, with polar aprotic solvents like DMF or DMSO being commonly used.
Ester Formation (Esterification): Esterification of the hydroxyl group can be readily achieved by reaction with acid chlorides or acid anhydrides in the presence of a base like pyridine (B92270) or triethylamine. masterorganicchemistry.com Alternatively, Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid), can be employed. masterorganicchemistry.com This is a reversible reaction, and to drive the equilibrium towards the ester product, an excess of the alcohol or the removal of water is often necessary.
Carbonate Formation: Carbonates can be synthesized by reacting the hydroxyl group with phosgene or its derivatives, such as triphosgene or carbonyldiimidazole (CDI). The reaction with phosgene is highly efficient but requires careful handling due to the toxicity of the reagent. CDI offers a safer alternative for the formation of carbonate linkages.
Table 2: Representative Conditions for Ether, Ester, and Carbonate Synthesis
| Derivative | Reagents | Solvent | Catalyst/Base | Temperature | Reference(s) |
| Ether | Alkyl Halide | DMF/DMSO | Sodium Hydride | Room Temp to 60 °C | masterorganicchemistry.comlibretexts.orglibretexts.org |
| Ester | Acid Chloride | Dichloromethane | Pyridine/Triethylamine | Room Temp | masterorganicchemistry.com |
| Carboxylic Acid | Toluene | Sulfuric Acid | Reflux | masterorganicchemistry.com | |
| Carbonate | Phosgene/Triphosgene | Toluene | Pyridine | 0 °C to Room Temp | - |
| Carbonyldiimidazole | Tetrahydrofuran | None | Room Temp | - |
Introduction of Additional Functionality onto the Phenyl Ring
The phenyl ring of this compound is susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups that can further modulate the molecule's properties. organicchemistrytutor.com The directing effects of the existing substituents (the amino and hydroxyl groups on the cyclohexane (B81311) ring) will influence the position of the incoming electrophile.
Common electrophilic aromatic substitution reactions include:
Nitration: Treatment with a mixture of concentrated nitric acid and sulfuric acid introduces a nitro group (-NO2) onto the phenyl ring. masterorganicchemistry.com
Halogenation: Reaction with bromine or chlorine in the presence of a Lewis acid catalyst (e.g., FeBr3 or FeCl3) results in the corresponding halogenated derivative. lumenlearning.com
Sulfonation: Fuming sulfuric acid can be used to introduce a sulfonic acid group (-SO3H). organicchemistrytutor.com
Friedel-Crafts Alkylation and Acylation: These reactions, using an alkyl halide or acyl halide with a Lewis acid catalyst, can introduce alkyl or acyl groups, respectively. chadsprep.com
The positions of substitution (ortho, meta, or para) will be dictated by the combined electronic effects of the cyclohexylamino alcohol substituent.
Cyclization Reactions Utilizing this compound as a Precursor
The presence of both an amino and a hydroxyl group in a 1,4-relationship on the cyclohexane ring makes this compound an attractive precursor for the synthesis of various heterocyclic systems through intramolecular cyclization reactions. nih.gov These reactions can lead to the formation of novel bicyclic or spirocyclic structures.
For instance, reaction with a bifunctional reagent that can react with both the amino and hydroxyl groups can lead to the formation of a new ring. An example would be the reaction with phosgene or a phosgene equivalent, which could potentially lead to the formation of a cyclic carbamate. Intramolecular dehydration or other condensation reactions under appropriate conditions could also lead to the formation of cyclic ethers or amines. The stereochemistry of the starting material (cis or trans) will play a crucial role in determining the feasibility and outcome of these cyclization reactions. d-nb.infomdpi.com
Synthesis of Complex Analogues and Supramolecular Scaffolds
The derivatization strategies discussed above can be employed in a combinatorial fashion to synthesize a library of complex analogues of this compound. By systematically varying the substituents on the amino group, the hydroxyl group, and the phenyl ring, a wide range of molecular diversity can be achieved.
Furthermore, the bifunctional nature of this compound, with its hydrogen bond donor (amine and hydroxyl) and acceptor (hydroxyl) sites, as well as the potential for π-π stacking interactions from the phenyl ring, makes it a promising building block for the construction of supramolecular assemblies. youtube.com The self-assembly of these molecules can lead to the formation of well-ordered, higher-order structures such as sheets, chains, or more complex three-dimensional networks, with potential applications in materials science, crystal engineering, and molecular recognition.
Applications of 4 Amino 4 Phenylcyclohexan 1 Ol in Advanced Organic Synthesis and Materials Science
Role of 4-Amino-4-phenylcyclohexan-1-ol as a Chiral Ligand in Asymmetric Catalysis
The quest for efficient and selective methods to produce enantiomerically pure compounds is a cornerstone of modern synthetic chemistry. Chiral ligands, which coordinate to a metal center to form a chiral catalyst, play a pivotal role in this endeavor. The structure of this compound, possessing both an amino and a hydroxyl group, makes it a promising candidate for the development of novel chiral ligands. These bidentate or potentially tridentate ligands can coordinate with various transition metals, creating a chiral environment that can effectively induce asymmetry in a wide array of chemical transformations.
While specific research detailing the application of ligands derived directly from this compound in asymmetric catalysis is still an evolving area, the principle is well-established with analogous amino alcohol structures. The effectiveness of such ligands is typically evaluated by their ability to induce high enantiomeric excess (ee) in catalytic reactions.
Table 1: Potential Asymmetric Catalytic Applications for Ligands Derived from this compound
| Reaction Type | Potential Metal Catalyst | Expected Outcome |
| Asymmetric Hydrogenation | Rhodium, Ruthenium, Iridium | High enantioselectivity in the reduction of prochiral ketones and olefins. |
| Asymmetric Transfer Hydrogenation | Ruthenium, Rhodium | Enantioselective reduction of carbonyl compounds using a hydrogen donor. |
| Asymmetric Aldol (B89426) Reactions | Zinc, Copper, Titanium | Formation of chiral β-hydroxy carbonyl compounds with high diastereoselectivity and enantioselectivity. |
| Asymmetric Michael Additions | Copper, Nickel | Enantioselective formation of carbon-carbon bonds. |
Further research is anticipated to explore the synthesis of various ligand derivatives of this compound and to systematically evaluate their performance in these and other asymmetric transformations.
Utilization as a Chiral Auxiliary for Inducing Asymmetry in Organic Reactions
Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. The inherent chirality of this compound makes it a suitable candidate for use as a chiral auxiliary. By attaching this molecule to a prochiral substrate, one can direct the approach of a reagent from a specific face, leading to the formation of a desired stereoisomer. After the reaction, the auxiliary can be cleaved and ideally recycled.
The diastereoselectivity of reactions employing chiral auxiliaries is a critical measure of their efficacy. This is often expressed as a diastereomeric ratio (d.r.) or diastereomeric excess (d.e.).
Table 2: Potential Diastereoselective Reactions Utilizing this compound as a Chiral Auxiliary
| Reaction Type | Substrate | Expected Diastereomeric Ratio (d.r.) |
| Alkylation of Enolates | Carboxylic acid or ketone derivatives | Potentially high d.r. depending on reaction conditions and electrophile. |
| Diels-Alder Reactions | Acrylate (B77674) or acrylamide (B121943) derivatives | High facial selectivity leading to a high d.r. of the cycloadduct. |
| Aldol Reactions | Acyl derivatives | Control over the formation of syn or anti aldol products with high diastereoselectivity. |
The development of methodologies that utilize this compound as a recoverable and efficient chiral auxiliary would represent a valuable addition to the toolbox of synthetic organic chemists.
Building Block for the Synthesis of Complex Organic Molecules
The structural features of this compound make it a valuable starting material for the synthesis of more complex and biologically relevant molecules. For instance, the trans-isomer of the related compound, trans-4-aminocyclohexanol (B47343), is a known key intermediate in the synthesis of the mucolytic drug Ambroxol. This highlights the potential of the 4-amino-cyclohexanol scaffold in medicinal chemistry.
Furthermore, the presence of both an amino and a hydroxyl group allows for differential functionalization, enabling the construction of intricate molecular architectures. The phenyl group also provides a site for further modification through aromatic substitution reactions. A related compound, 1-amino-4-phenylcyclohexane-1-carboxylic acid, has been incorporated into linear pentapeptides, demonstrating the utility of this structural motif in peptide and peptidomimetic design.
Precursor for Advanced Polymeric Materials and Functional Architectures
The bifunctional nature of this compound, containing both an amine and a hydroxyl group, allows it to act as a monomer in polymerization reactions. This can lead to the formation of novel polyamides, polyesters, or polyurethanes with unique properties imparted by the rigid and chiral cyclohexylphenyl moiety. For example, the incorporation of such a bulky, non-planar group into a polymer backbone can disrupt chain packing, potentially leading to materials with increased solubility, amorphous character, and modified thermal properties.
The development of polymers derived from this compound could find applications in areas such as:
Chiral stationary phases for chromatography: The inherent chirality of the monomer units could be exploited to create materials for the separation of enantiomers.
Membranes for separation processes: The defined structure of the polymer could lead to membranes with specific permeability characteristics.
Advanced engineering plastics: The rigidity of the monomer could contribute to polymers with high strength and thermal stability.
While specific examples of polymers derived from this compound are not yet widely reported, the principles of polymer chemistry suggest a promising avenue for future research.
Application in Supramolecular Chemistry and Host-Guest Systems
Supramolecular chemistry focuses on the study of non-covalent interactions between molecules. The functional groups present in this compound, namely the amino and hydroxyl groups, are capable of forming hydrogen bonds, a key interaction in the formation of supramolecular assemblies. The phenyl group can also participate in π-π stacking interactions.
These properties suggest that this compound and its derivatives could be designed to act as either hosts or guests in supramolecular systems. For example, they could be used to construct:
Self-assembling monolayers on surfaces.
Molecular capsules and cages capable of encapsulating smaller guest molecules.
Organogels formed through a network of non-covalent interactions.
The development of such systems could have applications in areas like drug delivery, sensing, and catalysis. The chiral nature of the molecule could also be exploited to achieve enantioselective recognition of guest molecules.
Future Research Directions and Challenges in 4 Amino 4 Phenylcyclohexan 1 Ol Chemistry
Exploration of Undiscovered Synthetic Routes and Green Chemistry Prospects
The future synthesis of 4-Amino-4-phenylcyclohexan-1-ol and its derivatives will likely pivot towards more sustainable and efficient methodologies, moving beyond traditional multi-step procedures that may involve harsh reagents and generate significant waste.
Green Chemistry Approaches: The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, offer a fertile ground for innovation. ijprt.orgekb.eg A key area of exploration is biocatalysis, which utilizes enzymes or whole-cell microorganisms to perform chemical transformations with high selectivity under mild conditions. mdpi.comresearchgate.net Engineered enzymes, such as keto reductases (KREDs) and amine transaminases (ATAs), could be employed in enzymatic cascades to produce specific stereoisomers of this compound from readily available starting materials like substituted cyclohexanones. nih.govfrontiersin.orgresearchgate.net The advantages of biocatalysis include high enantioselectivity, mild reaction conditions (ambient temperature and pressure), and the avoidance of toxic metal catalysts and reagents. mdpi.comresearchgate.netnih.gov
Advanced Synthetic Platforms: Continuous flow chemistry represents another promising frontier. nih.gov Performing reactions in microreactors allows for superior control over reaction parameters, enhanced safety when dealing with hazardous intermediates, and easier scalability compared to batch processing. nih.govresearchgate.net The synthesis of functionalized cyclohexanes has been shown to be amenable to flow processes, suggesting that a continuous, multi-step synthesis of this compound could be developed, potentially integrating catalytic and purification steps into a single, streamlined system. researchgate.netthieme-connect.de Furthermore, the development of one-pot organocatalytic reactions, which can construct complex cyclohexane (B81311) skeletons with multiple stereocenters in a single operation, provides a powerful strategy for accessing novel derivatives of the target molecule efficiently. nih.gov
Table 1: Comparison of Potential Synthetic Approaches for this compound
| Methodology | Potential Advantages | Key Research Challenges | Relevant Findings |
|---|---|---|---|
| Biocatalytic Cascade | High stereoselectivity, mild conditions, reduced waste, use of renewable resources. | Enzyme discovery and engineering for specific substrate, optimizing enzyme stability and compatibility. | Engineered amine dehydrogenases and transaminases have been used for chiral amino alcohol synthesis. frontiersin.orgresearchgate.netnih.gov |
| Continuous Flow Synthesis | Enhanced safety, precise control of conditions, rapid optimization, ease of scalability. | Reactor design, catalyst immobilization, integration of multiple reaction and purification steps. | Flow systems are effective for cycloaddition reactions and have been used in the synthesis of complex molecules. nih.govresearchgate.net |
| Organocatalytic One-Pot Reactions | High atom economy, operational simplicity, access to complex structures quickly. | Catalyst loading optimization, control over multiple stereocenters, substrate scope limitations. | Bifunctional organocatalysts can create highly substituted cyclohexanes in a single pot with excellent stereocontrol. nih.gov |
Development of Novel Catalytic Systems Based on this compound
The inherent structure of this compound, possessing both a Lewis basic amine and a hydrogen-bond-donating alcohol group on a rigid chiral scaffold, makes it an excellent candidate for development as both a ligand for metal-based catalysis and as a bifunctional organocatalyst.
Asymmetric Ligand Development: Chiral amino alcohols and their derivatives are privileged ligands in asymmetric catalysis. polyu.edu.hkrsc.org They have been successfully applied in a wide range of transformations, including the enantioselective addition of organozinc reagents to aldehydes and the transfer hydrogenation of ketones. rsc.orgnih.gov Future research could involve synthesizing a library of derivatives of this compound and screening them as ligands in various metal-catalyzed reactions. The steric and electronic properties of the ligand could be fine-tuned by modifying the amine or alcohol moieties to achieve high catalytic activity and enantioselectivity. nih.govacs.org
Bifunctional Organocatalysis: The field of organocatalysis has demonstrated that small organic molecules can catalyze reactions with efficiencies rivaling traditional metal catalysts. rsc.org The amino alcohol motif is capable of activating both nucleophiles and electrophiles simultaneously through non-covalent interactions like hydrogen bonding. rsc.orgresearchgate.net this compound could be explored as a catalyst for reactions such as Michael additions, aldol (B89426) reactions, and Diels-Alder reactions, where it could organize the transition state and induce stereoselectivity. nih.govrsc.org
Table 2: Potential Catalytic Applications for this compound
| Catalytic System | Proposed Role of Compound | Example Target Reactions | Rationale/Supporting Evidence |
|---|---|---|---|
| Metal-Ligand Complex | Chiral Ligand | Asymmetric transfer hydrogenation, C-C bond formation (e.g., diethylzinc (B1219324) addition). | Aminocyclohexanols are effective ligands for Ru- and Zn-catalyzed asymmetric reactions. rsc.orgnih.gov |
| Organocatalyst | Bifunctional Catalyst | Asymmetric Michael additions, Aldol reactions, Henry reactions. | Simple β-amino alcohols can act as efficient organocatalysts by activating substrates through hydrogen bonding. rsc.org |
| Catalyst Support | Chiral Scaffold | Immobilization of catalytically active species. | The rigid cyclohexane backbone provides a stable platform for attaching other catalytic groups. |
Advanced Computational Modeling for Reaction Discovery and Optimization
Predicting Reaction Pathways and Selectivity: Methods like Density Functional Theory (DFT) can be used to model reaction mechanisms, calculate transition state energies, and predict the most favorable reaction pathways. catalysis.blog This can be particularly useful for understanding the stereoselectivity in reactions catalyzed by or leading to this compound. Neural network potentials and other machine learning models can now predict reaction outcomes and even anticipate stereoselectivity with increasing accuracy, providing a cost-effective way to screen many potential reactions before entering the lab. arxiv.orgbohrium.comrsc.org
Accelerating Green Chemistry: Machine learning algorithms can be integrated into synthetic route planning to design greener and more sustainable pathways. numberanalytics.comacs.orgarxiv.org By training models on large datasets of known reactions, it's possible to predict metrics like process mass intensity (PMI) and identify routes that use less hazardous materials and are more energy-efficient. chemrxiv.org This "greenness-by-design" approach could be used to discover an optimal, sustainable synthesis for this compound.
Potential for Innovative Material Science Applications
The unique combination of functional groups and a rigid cyclic structure in this compound makes it a valuable monomer for creating novel polymers and functional materials.
Advanced Polymer Synthesis: Amino alcohols are versatile building blocks for synthesizing polymers such as poly(ester amide)s and poly(beta-amino alcohol)s. rsc.orgnih.govgoogle.com These polymers often exhibit useful properties, including biodegradability and tunable thermal and mechanical characteristics. rsc.orgnih.gov By polymerizing this compound, potentially with various diacids or other co-monomers, new materials could be created. The phenyl group would enhance thermal stability, while the polar amino alcohol groups could be exploited to control properties like glass transition temperature (Tg) and create materials ranging from thermoplastics to viscoelastic elastomers. rsc.org
Functional Materials and Coatings: The dual functionality of amino alcohols makes them useful for surface modification and the development of non-biofouling coatings for medical devices. google.comscbt.com Polymers derived from this compound could be used to create biocompatible coatings that resist protein adsorption and cellular adhesion. The amine group provides a handle for further chemical modification, allowing for the attachment of other functional molecules. nih.gov
Table 3: Potential Material Science Applications
| Material Type | Role of this compound | Potential Properties & Applications | Supporting Precedent |
|---|---|---|---|
| Poly(ester amide)s | Monomer (with diacids) | Biodegradable elastomers for tissue engineering, materials with tunable Tg. rsc.org | Amino alcohols are used to create elastomeric polymers with a wide range of mechanical properties. nih.govnih.gov |
| Poly(beta-amino alcohol)s | Monomer (with diepoxides) | Biocompatible coatings for medical implants, drug delivery vehicles. google.com | Combinatorial polymerization of amino alcohols has yielded polymers that reduce inflammation in vivo. google.com |
| Functional Surfaces | Surface-modifying agent | Creating surfaces with specific wettability, adhesion, and reactivity. | Amino alcohols are employed to modify surfaces and create materials with specific functionalities. scbt.com |
Interdisciplinary Research Opportunities for this compound Chemistry
The structural motifs present in this compound are frequently found in biologically active molecules, opening up numerous avenues for interdisciplinary research, particularly in medicinal chemistry and chemical biology.
Medicinal Chemistry and Drug Discovery: The substituted cyclohexane scaffold is a common feature in many pharmaceutical compounds. researchgate.net For instance, aryloxy cyclohexane structures serve as nonsteroidal binding motifs for the androgen receptor, a key target in prostate cancer therapy. acs.orgacs.org The 4-amino-4-phenylcyclohexanol core could serve as a starting point for a scaffold-hopping approach or diversity-oriented synthesis to create libraries of novel compounds for screening against various biological targets. nih.gov Its rigid conformation can help in presenting pharmacophoric elements in a well-defined spatial orientation, potentially leading to high-affinity interactions with protein targets.
Chemical Biology and Imaging Probes: Small-molecule fluorescent probes are essential tools for visualizing biological processes in real-time. rsc.org The amine group in this compound provides a convenient point of attachment for fluorophores. acs.org By conjugating it to a dye, novel probes could be developed to track the localization and dynamics of specific cellular targets. The cyclohexane scaffold has been successfully used to create high-affinity fluorescent probes for imaging receptors like the androgen receptor in living cells and in vivo models. acs.orgrsc.org
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Amino-4-phenylcyclohexan-1-ol, and how can purity be ensured?
- Methodology : Synthesis typically involves multi-step reactions, such as reductive amination of 4-phenylcyclohexanone derivatives or catalytic hydrogenation of nitro intermediates. For purity ≥95%, employ column chromatography with silica gel (eluent: ethyl acetate/hexane gradients) and confirm via HPLC or NMR (¹H/¹³C). Monitor reaction progress using TLC with ninhydrin staining for amino group detection .
Q. How do environmental factors (pH, temperature) affect the stability of this compound in solution?
- Methodology : Conduct stability studies by incubating the compound in buffers (pH 3–9) at 25°C and 40°C. Analyze degradation products via LC-MS. For example, acidic conditions may protonate the amino group, reducing reactivity, while elevated temperatures accelerate oxidation of the cyclohexanol moiety .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Methodology : Use ¹H NMR (δ 1.5–2.5 ppm for cyclohexane protons, δ 4.5–5.5 ppm for hydroxyl/amino groups) and FT-IR (stretching vibrations at ~3350 cm⁻¹ for -OH/-NH₂). Confirm molecular weight via high-resolution mass spectrometry (HRMS) in ESI+ mode .
Advanced Research Questions
Q. How can contradictory data in solubility or bioactivity studies of this compound be resolved?
- Methodology : Apply statistical validation (e.g., ANOVA for batch variability) and orthogonal assays. For solubility discrepancies, compare results from shake-flask vs. potentiometric methods. In bioactivity studies, use dose-response curves (IC₅₀/EC₅₀) across multiple cell lines to rule out assay-specific artifacts .
Q. What experimental designs are effective for studying the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodology : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (KD). For enzyme inhibition, perform kinetic assays (Michaelis-Menten plots) with varying substrate concentrations. Molecular docking (AutoDock Vina) can predict binding poses for structure-activity relationship (SAR) analysis .
Q. How does the stereochemistry of this compound influence its pharmacological properties?
- Methodology : Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) and test each isomer in vitro (e.g., receptor binding) and in vivo (pharmacokinetics). Circular dichroism (CD) spectroscopy can confirm absolute configuration .
Q. What computational strategies predict the metabolic fate of this compound?
- Methodology : Use in silico tools like SwissADME to identify metabolic hotspots (e.g., hydroxylation of the phenyl ring). Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH) and UPLC-QTOF analysis .
Q. How can discrepancies between in vitro potency and in vivo efficacy be addressed?
- Methodology : Perform pharmacokinetic-pharmacodynamic (PK/PD) modeling. Measure plasma half-life, bioavailability, and tissue distribution in rodent models. Adjust formulations (e.g., PEGylation or liposomal encapsulation) to enhance solubility and target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
